7,8-dimethyl-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]-4a,5-dihydrobenzo[g]pteridine-2,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Riboflavine can be synthesized through chemical and biotechnological methods. The chemical synthesis involves multiple steps, starting from ribose and alloxan, and includes reactions such as condensation, cyclization, and reduction . due to the complexity and cost of chemical synthesis, microbial fermentation has become the preferred method for industrial production .
Industrial Production Methods: Industrial production of riboflavine primarily relies on microbial fermentation using genetically engineered strains of bacteria and fungi, such as Bacillus subtilis and Ashbya gossypii . These microorganisms are optimized through genetic and metabolic engineering to enhance riboflavine yield. The fermentation process involves culturing the microorganisms in nutrient-rich media under controlled conditions, followed by extraction and purification of riboflavine .
Chemical Reactions Analysis
Types of Reactions: Riboflavine undergoes various chemical reactions, including oxidation, reduction, and substitution . As a precursor to FMN and FAD, it participates in redox reactions, acting as an electron carrier in metabolic pathways .
Common Reagents and Conditions: Common reagents used in riboflavine reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions typically occur under mild conditions, often in aqueous solutions, to maintain the stability of riboflavine .
Major Products Formed: The major products formed from riboflavine reactions are its coenzymes, FMN and FAD . These coenzymes are crucial for various cellular processes, including energy production and antioxidant defense .
Scientific Research Applications
Riboflavine has a wide range of scientific research applications in chemistry, biology, medicine, and industry . In chemistry, it is used as a catalyst in redox reactions. In biology, it is essential for cellular respiration and energy production. In medicine, riboflavine is used to treat riboflavin deficiency and certain neurological disorders . It also has applications in the food and pharmaceutical industries as a nutritional supplement and food coloring agent .
Mechanism of Action
Riboflavine exerts its effects by being converted into its active forms, FMN and FAD . These coenzymes act as electron carriers in redox reactions, facilitating the transfer of electrons in metabolic pathways . Riboflavine binds to enzymes such as riboflavin kinase and riboflavin synthase, which are involved in its conversion to FMN and FAD . These coenzymes play a critical role in energy production, cellular respiration, and antioxidant defense .
Comparison with Similar Compounds
Riboflavine is unique among the B vitamins due to its role as a precursor to FMN and FAD . Similar compounds include other B vitamins such as thiamine (Vitamin B1), niacin (Vitamin B3), and pyridoxine (Vitamin B6) . While these vitamins also play essential roles in metabolism, riboflavine is distinct in its involvement in redox reactions and energy production .
Properties
CAS No. |
101652-10-2 |
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Molecular Formula |
C15H16N4O6 |
Molecular Weight |
348.31 g/mol |
IUPAC Name |
7,8-dimethyl-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]-4a,5-dihydrobenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H22N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-14,18,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,13?,14-/m1/s1 |
InChI Key |
ATANIONNQLTUND-CKYFFXLPSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3N2)CC(C(C(CO)O)O)O |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3C(=O)NC(=O)N=C3N2C[C@H]([C@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3N2)CC(C(C(CO)O)O)O |
physical_description |
Solid |
Synonyms |
Riboflavin reduced |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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